Flunixin(1-)
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Overview
Description
Flunixin(1-) is a monocarboxylic acid anion that is the conjugate base of flunixin, obtained by deprotonation of the carboxy group. It is a conjugate base of a flunixin.
Scientific Research Applications
Reproductive Impact in Male Mice
Flunixin, known for its anti-inflammatory and analgesic properties in veterinary use, was examined for its effects on the reproductive hormones in male mice. The study revealed significant increases in FSH and LH concentrations, implying potential effects on the sexual potency of male mice by altering hormones of the pituitary-testicle axis (Kazemi, Modaresi, & Pirestani, 2014).
Monitoring Flunixin Residues in Animal Tissues
A study developed a rapid and sensitive liquid chromatography–tandem mass spectrometry (LC-MS/MS) method to monitor flunixin residues in animal tissues such as liver, kidney, muscle, and fat of swine and chicken. This method, crucial for controlling residues and ensuring compliance with legislation, demonstrates flunixin's environmental impact and the need for efficient residue monitoring (Liu et al., 2015).
Environmental Impact on Agricultural Soils
The fate of flunixin in agricultural soils and dairy manure was investigated to understand its environmental behavior. Findings showed linear sorption characteristics in soils and relatively slow degradation, indicating potential for off-site transport and environmental contamination. This underscores the importance of comprehending flunixin’s environmental impact given its widespread use as a veterinary drug (Popova & Morra, 2020).
Flunixin Residues in Milk and Withdrawal Intervals
Research on flunixin residues in milk, particularly after intravenous treatment in dairy cattle and transdermal application in dairy goats, highlighted the significance of establishing appropriate milk withdrawal intervals to prevent violative residue contamination in food supply. These studies provide insights into the pharmacokinetics of flunixin in lactating animals and emphasize the necessity for careful management of drug use in food-producing animals to ensure food safety (Feely et al., 2002), (Meira et al., 2021).
Properties
Molecular Formula |
C14H10F3N2O2- |
---|---|
Molecular Weight |
295.24 g/mol |
IUPAC Name |
2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylate |
InChI |
InChI=1S/C14H11F3N2O2/c1-8-10(14(15,16)17)5-2-6-11(8)19-12-9(13(20)21)4-3-7-18-12/h2-7H,1H3,(H,18,19)(H,20,21)/p-1 |
InChI Key |
NOOCSNJCXJYGPE-UHFFFAOYSA-M |
SMILES |
CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)[O-])C(F)(F)F |
Canonical SMILES |
CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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